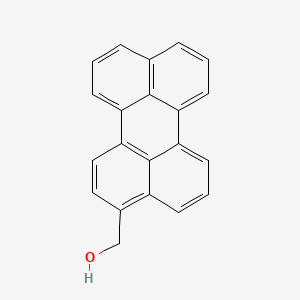

Perylen-3-ylmethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Perylen-3-ylmethanol: is an organic compound derived from perylene, a polycyclic aromatic hydrocarbon. It is known for its fluorescent properties, making it valuable in various scientific and industrial applications. The compound is characterized by a perylene core with a methanol group attached at the 3-position, which enhances its solubility and reactivity.

作用机制

Target of Action

Perylen-3-ylmethanol is primarily used as a fluorescent organic nanoparticle . Its primary targets are biological systems where it is used for drug delivery . The compound acts as a nanocarrier, delivering drugs to specific sites within the body .

Mode of Action

This compound interacts with its targets through a photoresponsive mechanism . It serves four key roles :

The compound’s interaction with its targets and the resulting changes are primarily driven by light stimuli .

Biochemical Pathways

Its use in drug delivery suggests that it may interact with various biochemical pathways depending on the specific drug being delivered .

Pharmacokinetics

Its use as a nanocarrier for drug delivery suggests that its bioavailability would be influenced by its ability to effectively deliver drugs to the intended sites within the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in drug delivery . It enables the efficient photoregulated release of drugs , which can enhance the effectiveness of the drug treatment . Additionally, its fluorescent properties allow for real-time monitoring of drug release .

Action Environment

The action of this compound is influenced by light , which triggers the release of the drug from the compound . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as light exposure .

生化分析

Biochemical Properties

Perylen-3-ylmethanol interacts with various biomolecules in biochemical reactions . It has been used as a fluorophore, a molecule that can emit light, in fluorescence imaging to monitor biomolecules and biological processes . The nature of these interactions is largely dependent on the microenvironment around the this compound .

Cellular Effects

This compound has shown to have significant effects on cellular processes. It has been used in the creation of nanoparticles for drug delivery, where it plays multiple roles including acting as a nanocarrier for drug delivery, a phototrigger for drug release, and a detector for real-time monitoring of drug release . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is largely based on its fluorescent properties and its ability to form nanoparticles . It can act as a phototrigger, initiating the release of drugs in response to light stimuli . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Its use in drug delivery suggests that it may have long-term effects on cellular function

Metabolic Pathways

Given its role in drug delivery, it is likely that it interacts with various enzymes or cofactors

Transport and Distribution

This compound, in the form of nanoparticles, has been shown to be efficiently delivered inside the tissues of plants . This suggests that it may interact with certain transporters or binding proteins, influencing its localization or accumulation within cells and tissues.

Subcellular Localization

Its use in fluorescence imaging suggests that it may be directed to specific compartments or organelles within the cell

准备方法

Synthetic Routes and Reaction Conditions: Perylen-3-ylmethanol can be synthesized through a multi-step process starting from perylene. One common method involves the initial formation of perylene-3-carbaldehyde, which is then reduced to this compound. The synthesis typically involves the following steps :

-

Formation of Perylene-3-carbaldehyde:

- React perylene with chloromethyl methyl ether in the presence of aluminum chloride (AlCl3) as a catalyst.

- The reaction is carried out in dichloromethane (DCM) at 0°C.

- The product, perylene-3-carbaldehyde, is obtained in a 70% yield.

-

Reduction to this compound:

- Reduce perylene-3-carbaldehyde using sodium borohydride (NaBH4) in ethanol at 70°C.

- The reaction proceeds overnight, yielding this compound quantitatively.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes described above can be scaled up for industrial applications. The use of common reagents and relatively mild reaction conditions makes the process feasible for larger-scale production.

化学反应分析

Types of Reactions: Perylen-3-ylmethanol undergoes various chemical reactions, including:

-

Oxidation:

- This compound can be oxidized to perylene-3-carbaldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC).

-

Reduction:

- The compound can be further reduced to perylene-3-methanol derivatives using stronger reducing agents like lithium aluminum hydride (LiAlH4).

-

Substitution:

- The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to perylene-3-ylmethyl chloride using thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

Reduction: Sodium borohydride (NaBH4), ethanol, 70°C.

Substitution: Thionyl chloride (SOCl2), dichloromethane (DCM), room temperature.

Major Products:

Oxidation: Perylene-3-carbaldehyde.

Reduction: Perylene-3-methanol derivatives.

Substitution: Perylene-3-ylmethyl chloride.

科学研究应用

Perylen-3-ylmethanol has a wide range of applications in scientific research, including:

-

Chemistry:

-

Biology:

- Employed in fluorescence imaging to study biological processes and cellular structures. Its ability to form excimers enhances its sensitivity in detecting microenvironments .

-

Medicine:

- Utilized in drug delivery systems as a photoresponsive nanocarrier. This compound nanoparticles can act as nanocarriers, phototriggers, fluorescent chromophores, and detectors for real-time monitoring of drug release .

-

Industry:

相似化合物的比较

Perylen-3-ylmethanol is unique compared to other similar compounds due to its specific structural features and properties. Some similar compounds include:

-

Perylene-3-carbaldehyde:

-

Perylene-3,4:9,10-tetracarboxylic Acid Bisimide:

- A perylene derivative used as an artificial DNA base surrogate. It has different functional groups and applications compared to this compound .

-

Pyrene:

- Another polycyclic aromatic hydrocarbon with fluorescent properties. pyrene’s fluorescence is less sensitive to microenvironmental changes compared to this compound .

This compound stands out due to its enhanced solubility, reactivity, and sensitivity in fluorescence applications, making it a valuable compound in various scientific and industrial fields.

属性

IUPAC Name |

perylen-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11,22H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZKFQHHFOHTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CO)C=CC=C5C3=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。